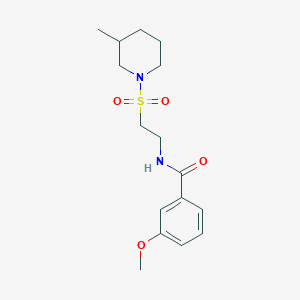

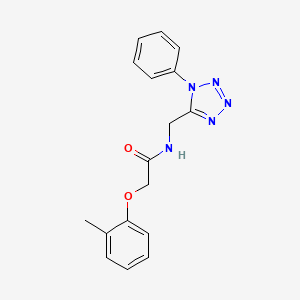

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing tetrazolyl moieties, similar to “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide”, involves complex chemical reactions that leverage the unique reactivity of tetrazoles. Tetrazoles are polynitrogen heterocyclic systems known for their ability to form strong hydrogen bonds and penetrate biological membranes due to their high metabolic stability. The synthesis of such compounds often aims to incorporate the tetrazolyl group into amino acids or peptides to enhance their biological activity, making them promising for medicinal chemistry (Popova & Trifonov, 2015).

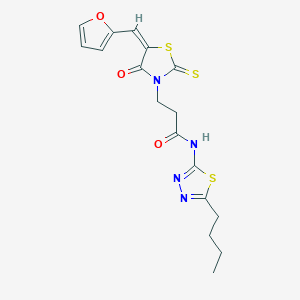

Molecular Structure Analysis

The molecular structure of “this compound” includes a tetrazole ring, which is a five-membered aromatic heterocycle with four nitrogen atoms. This structure confers certain electronic properties, such as a planar poly-nitrogen electron-rich feature, significantly influencing the compound's reactivity and potential applications in medicinal, agrochemical, and material science fields (Dai et al., 2013).

Chemical Reactions and Properties

Tetrazole-containing compounds, by virtue of their polynitrogen structure, can engage in a variety of chemical reactions, including serving as bases or acids in different contexts. Their ability to form strong hydrogen bonds makes them suitable for a range of chemical transformations. The specific chemical reactions and properties of “this compound” would depend on the substituents attached to the tetrazole and acetamide moieties, influencing their pharmacological activities and chemical stability.

Physical Properties Analysis

While specific data on “this compound” are not directly available, the physical properties of tetrazole-containing compounds generally include solid-state stability and a tendency to form crystalline structures. These properties are crucial for the compound's storage, handling, and formulation into potential applications.

Chemical Properties Analysis

The chemical properties of tetrazole-containing compounds, including reactivity, stability, and solubility, are influenced by the presence of the tetrazole ring. The electron-rich nature of the tetrazole ring makes these compounds reactive towards electrophilic agents and capable of participating in nucleophilic substitution reactions. The high metabolic stability and membrane permeability also hint at the potential of “this compound” for further exploration in drug development and other fields.

References

科学的研究の応用

Anticancer Potential

N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide and its derivatives have been explored for their potential in anticancer therapy. A study by Evren, A., et al. (2019) investigated the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the compound , for their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents.

Coordination Complexes and Antioxidant Activity

Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, which include structures related to this compound. A study by Chkirate, K., et al. (2019) found that these complexes exhibit significant antioxidant activity, suggesting potential applications in combating oxidative stress-related disorders.

Electronic Applications in Electroplating

Tetrazole derivatives, which include this compound, have been studied for their applications in electronic manufacturing, specifically in the electroplating of copper microvias. Lei, Z., et al. (2015) demonstrated that these derivatives can act as levelers, improving the quality and uniformity of copper deposition, which is crucial in the production of printed circuit boards.

特性

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-7-5-6-10-15(13)24-12-17(23)18-11-16-19-20-21-22(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYORKJPSKFOPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)

![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)